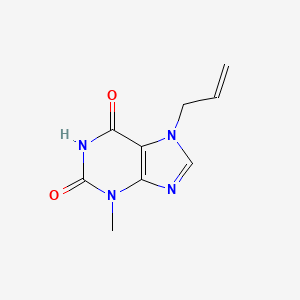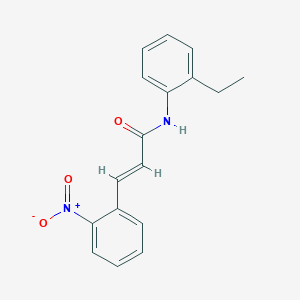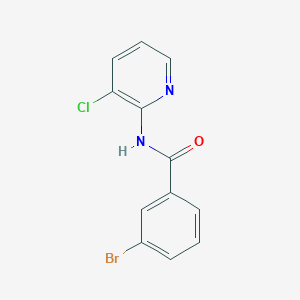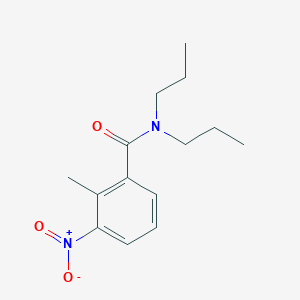
7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. In addition to its clinical applications, allopurinol has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Wirkmechanismus
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid from purine metabolism. By reducing the levels of uric acid in the body, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can help prevent gout and other hyperuricemia-related conditions.
Biochemical and Physiological Effects:
In addition to its effects on uric acid metabolism, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, improve endothelial function, and protect against ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its well-characterized mechanism of action and relatively low toxicity. However, it is important to note that 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can have off-target effects on other enzymes and pathways, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several promising areas for future research on 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of new xanthine oxidase inhibitors with improved specificity and efficacy. Additionally, there is growing interest in the potential use of 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a treatment for a variety of other conditions, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential applications in scientific research.
Synthesemethoden
Allopurinol can be synthesized through several methods, including the oxidation of hypoxanthine or xanthine using hydrogen peroxide or sodium hypochlorite, respectively. Alternatively, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through the reaction of 4,6-dichloropyrimidine with thiourea, followed by alkylation with allyl bromide and hydrolysis.
Wissenschaftliche Forschungsanwendungen
Allopurinol has been shown to have a variety of potential applications in scientific research. One of the most widely studied areas is its use as a tool for studying the role of reactive oxygen species (ROS) in various biological processes. By inhibiting xanthine oxidase, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can reduce the production of ROS and allow researchers to better understand the effects of these molecules on cellular function.
Eigenschaften
IUPAC Name |
3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h3,5H,1,4H2,2H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOHKDKYZMHOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)


![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)




![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)